molecular formula C10H14N2OS B11750067 1-isopropyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one

1-isopropyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11750067
M. Wt: 210.30 g/mol
InChI Key: MHACTMAZLOJFPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-isopropyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one is a heterocyclic compound that contains a cyclopenta[d]pyrimidinone core structure

Preparation Methods

The synthesis of 1-isopropyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of a suitable cyclopentanone derivative with thiourea under acidic conditions, followed by cyclization and isopropylation steps. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

1-isopropyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the isopropyl group or the thioxo group, leading to the formation of various derivatives.

Scientific Research Applications

1-isopropyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-isopropyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

1-isopropyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

1-propan-2-yl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C10H14N2OS/c1-6(2)12-8-5-3-4-7(8)9(14)11-10(12)13/h6H,3-5H2,1-2H3,(H,11,13,14)

InChI Key

MHACTMAZLOJFPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(CCC2)C(=S)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.